molecular formula C23H24N2O3S B12504134 N,N~2~-dibenzyl-N-methyl-N~2~-(phenylsulfonyl)glycinamide

N,N~2~-dibenzyl-N-methyl-N~2~-(phenylsulfonyl)glycinamide

Cat. No.: B12504134
M. Wt: 408.5 g/mol
InChI Key: KFSLQBOFKFKRMB-UHFFFAOYSA-N
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Description

N,N~2~-dibenzyl-N-methyl-N~2~-(phenylsulfonyl)glycinamide: is an organic compound that belongs to the class of glycinamides This compound is characterized by the presence of two benzyl groups, a methyl group, and a phenylsulfonyl group attached to the glycinamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N~2~-dibenzyl-N-methyl-N~2~-(phenylsulfonyl)glycinamide typically involves the reaction of glycinamide derivatives with benzyl halides and phenylsulfonyl chlorides. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the reaction mixture in an organic solvent like dichloromethane or toluene .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: N,N~2~-dibenzyl-N-methyl-N~2~-(phenylsulfonyl)glycinamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of N,N~2~-dibenzyl-N-methyl-N~2~-(phenylsulfonyl)glycinamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The phenylsulfonyl group is known to enhance the compound’s ability to interact with biological targets, leading to various biological effects .

Comparison with Similar Compounds

  • N,N-dibenzylglycinamide
  • N-methyl-N-phenylsulfonylglycinamide
  • N,N-dibenzyl-N-methylglycinamide

Comparison: N,N~2~-dibenzyl-N-methyl-N~2~-(phenylsulfonyl)glycinamide is unique due to the presence of both benzyl and phenylsulfonyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, and biological activity.

Properties

Molecular Formula

C23H24N2O3S

Molecular Weight

408.5 g/mol

IUPAC Name

2-[benzenesulfonyl(benzyl)amino]-N-benzyl-N-methylacetamide

InChI

InChI=1S/C23H24N2O3S/c1-24(17-20-11-5-2-6-12-20)23(26)19-25(18-21-13-7-3-8-14-21)29(27,28)22-15-9-4-10-16-22/h2-16H,17-19H2,1H3

InChI Key

KFSLQBOFKFKRMB-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=CC=C1)C(=O)CN(CC2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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